molecular formula C14H15Cl2N3O3S2 B6578784 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide CAS No. 1058189-26-6

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide

Cat. No. B6578784
CAS RN: 1058189-26-6
M. Wt: 408.3 g/mol
InChI Key: ALZZJHZKXPZSCR-UHFFFAOYSA-N
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Description

“N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a piperidine ring, and a methanesulfonyl group, among other functional groups .


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of coupling reactions .

Scientific Research Applications

Cardiovascular Research

In cardiovascular science, VU0637034-1 has been investigated for:

These applications highlight the versatility of VU0637034-1 across diverse scientific domains. Keep in mind that ongoing research may uncover additional applications or refine our understanding of its mechanisms. For further details, consult relevant scientific literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. For example, many benzothiazole derivatives are biologically active and could be toxic if not handled properly .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s found to have biological activity, it could be further developed as a pharmaceutical drug .

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3S2/c1-24(21,22)19-6-2-3-8(7-19)13(20)18-14-17-11-9(15)4-5-10(16)12(11)23-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZZJHZKXPZSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

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